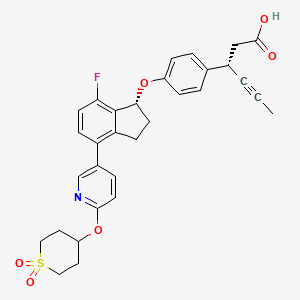![molecular formula C22H23N3O3S B13366156 methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methylamino]acrylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a vinyl group, and an acrylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methylamino]acrylate typically involves multi-step organic reactions. The starting materials often include 2-methylthiazole and pyrimidine derivatives. The synthetic route may involve the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of 2-methylthiazole with a suitable pyrimidine derivative under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced through a Heck reaction or a Wittig reaction, using appropriate reagents and catalysts.
Attachment of the Acrylate Moiety: The acrylate group is typically introduced via esterification or transesterification reactions, using methanol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methylamino]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted compounds, which can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Methyl 3-[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methylamino]acrylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methylamino]acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Methyl 3-[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methylamino]acrylate can be compared with other similar compounds, such as:
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and exhibit similar chemical and biological properties.
Vinyl-Substituted Compounds: Compounds with vinyl groups often show similar reactivity and can undergo similar types of chemical reactions.
Acrylate Derivatives: Acrylate-containing compounds are widely used in various applications, including polymer synthesis and drug development.
The uniqueness of methyl 3-[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methylamino]acrylate lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl (E)-3-[(7-ethenyl-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl-(2-phenylethyl)amino]prop-2-enoate |
InChI |
InChI=1S/C22H23N3O3S/c1-4-19-18(21(27)25-14-16(2)29-22(25)23-19)15-24(13-11-20(26)28-3)12-10-17-8-6-5-7-9-17/h4-9,11,13-14H,1,10,12,15H2,2-3H3/b13-11+ |
InChI Key |
PZHRYIPWXBLPBM-ACCUITESSA-N |
Isomeric SMILES |
CC1=CN2C(=O)C(=C(N=C2S1)C=C)CN(CCC3=CC=CC=C3)/C=C/C(=O)OC |
Canonical SMILES |
CC1=CN2C(=O)C(=C(N=C2S1)C=C)CN(CCC3=CC=CC=C3)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


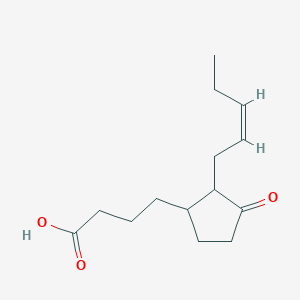
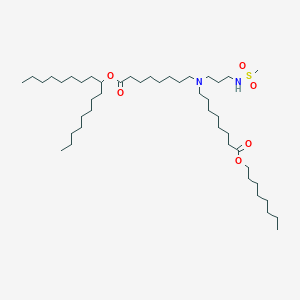
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
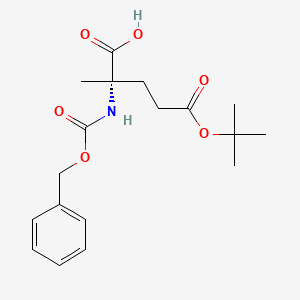
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)

![3-{6-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366128.png)

![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13366132.png)
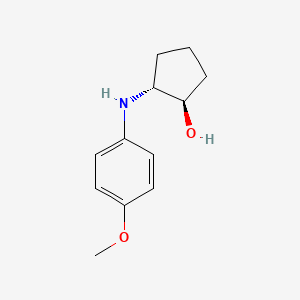
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13366142.png)
